(2R)-2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanoyl fluoride
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Overview
Description
(2R)-2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanoyl fluoride is a fluorinated organic compound with the molecular formula C6F12O2. This compound is notable for its high fluorine content, which imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanoyl fluoride typically involves the reaction of heptafluoropropyl alcohol with tetrafluoroethylene in the presence of a suitable catalyst. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 50°C to 100°C. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of the alcohol is replaced by the fluorinated propanoyl fluoride group.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of high-purity starting materials and advanced purification techniques, such as distillation and recrystallization, are essential to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
(2R)-2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanoyl fluoride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or perfluorinated ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the fluoride group with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) are employed under mild conditions.
Major Products Formed
Oxidation: Formation of perfluorinated carboxylic acids or ketones.
Reduction: Production of fluorinated alcohols or alkanes.
Substitution: Generation of fluorinated amines or thiols.
Scientific Research Applications
Chemistry
In chemistry, (2R)-2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanoyl fluoride is used as a reagent in the synthesis of complex fluorinated organic molecules. Its unique reactivity makes it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential use in imaging and diagnostic applications due to its high fluorine content, which enhances contrast in fluorine-19 magnetic resonance imaging (MRI).
Medicine
In medicine, it is explored for its potential as a drug delivery agent, particularly in targeting specific tissues or cells due to its ability to interact with biological membranes.
Industry
Industrially, this compound is used in the production of fluorinated polymers and surfactants, which are essential in various applications, including non-stick coatings, lubricants, and water-repellent materials.
Mechanism of Action
The mechanism by which (2R)-2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanoyl fluoride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The high electronegativity of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and electrostatic interactions, influencing the activity of target molecules and pathways.
Comparison with Similar Compounds
Similar Compounds
- 2,2,3,3-Tetrafluoro-1-propanol
- 1,1,1,3,3,3-Hexafluoro-2-propanol
- 2,2,3,3,3-Pentafluoro-1-propanol
Uniqueness
Compared to similar compounds, (2R)-2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanoyl fluoride stands out due to its higher fluorine content and unique structural features. These attributes confer enhanced chemical stability, reactivity, and potential for diverse applications in scientific research and industry.
Properties
IUPAC Name |
(2R)-2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanoyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6F12O2/c7-1(19)2(8,4(11,12)13)20-6(17,18)3(9,10)5(14,15)16/t2-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCLQALQSEBVVAD-REOHCLBHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=O)([C@@](C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6F12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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